An In-depth Technical Guide to 4,8-Dichloroquinoline-3-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4,8-Dichloroquinoline-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Modifications to the quinoline ring system allow for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on a specific derivative, 4,8-dichloroquinoline-3-carbonitrile, a molecule of interest for further chemical exploration and drug discovery. The presence of two chlorine atoms and a nitrile group on the quinoline core imparts unique reactivity and potential for diverse functionalization.
This document provides a comprehensive overview of 4,8-dichloroquinoline-3-carbonitrile, detailing its molecular characteristics, a probable synthetic pathway, and its potential applications in research and development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄Cl₂N₂ | [2][3] |
| Molecular Weight | 223.06 g/mol | [2][3] |
| CAS Number | 1016867-23-4 | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents like DMF, DMSO | - |
Molecular Structure:
Caption: Molecular structure of 4,8-dichloroquinoline-3-carbonitrile.
Synthesis and Reactivity
The proposed synthesis would likely begin with a suitably substituted acetanilide, which undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide). The resulting 2-chloro-3-formylquinoline can then be converted to the desired 3-carbonitrile.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 4,8-dichloroquinoline-3-carbonitrile.
Experimental Protocol (Hypothetical):
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Step 1: Synthesis of 2,4,8-trichloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction.
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To a stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5 °C to form the Vilsmeier reagent.
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2',4'-dichloroacetanilide is then added portion-wise to the Vilsmeier reagent.
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The reaction mixture is heated to 70-80 °C and maintained for several hours until the reaction is complete (monitored by TLC).
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The mixture is then cooled and poured onto crushed ice, followed by neutralization with a base to precipitate the crude 2,4,8-trichloroquinoline-3-carbaldehyde.
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The crude product is filtered, washed, and purified by recrystallization or column chromatography.
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-
Step 2: Conversion to 4,8-dichloroquinoline-3-carbonitrile.
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The 2,4,8-trichloroquinoline-3-carbaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or pyridine) to form the corresponding oxime.
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The resulting oxime is then treated with a dehydrating agent, such as thionyl chloride or acetic anhydride, to yield 4,8-dichloroquinoline-3-carbonitrile.[7]
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The final product is isolated and purified using standard techniques.
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Reactivity:
The reactivity of 4,8-dichloroquinoline-3-carbonitrile is dictated by its functional groups:
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Chloro Substituents: The chlorine atoms at positions 4 and 8 are susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 8-position. This differential reactivity allows for selective functionalization.
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Nitrile Group: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.[8]
Potential Applications in Drug Discovery and Research
Quinoline derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1] While the specific biological profile of 4,8-dichloroquinoline-3-carbonitrile has not been extensively reported, its structural motifs suggest potential for investigation in several therapeutic areas:
-
Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways.[9] The dichloro and cyano functionalities of this compound could be key for interactions with biological targets.
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Antimalarial Agents: The 4-chloroquinoline core is a well-known pharmacophore for antimalarial drugs.[10] Further derivatization of 4,8-dichloroquinoline-3-carbonitrile could lead to the development of new antimalarial candidates.
-
Antibacterial and Antifungal Agents: The quinoline ring system is present in a number of antibacterial and antifungal compounds.[11]
The strategic placement of reactive sites on the 4,8-dichloroquinoline-3-carbonitrile scaffold makes it an attractive building block for the synthesis of compound libraries for high-throughput screening in various disease models.
Safety and Handling
Based on available data, 4,8-dichloroquinoline-3-carbonitrile is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4,8-Dichloroquinoline-3-carbonitrile is a synthetically accessible and versatile building block with significant potential for the development of novel compounds with diverse biological activities. Its unique substitution pattern offers opportunities for selective chemical modifications, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its therapeutic potential.
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